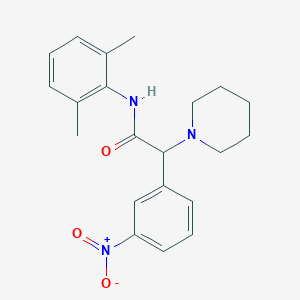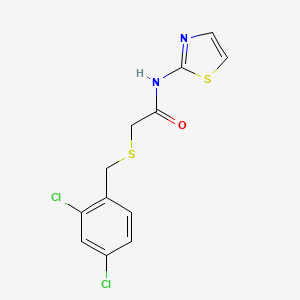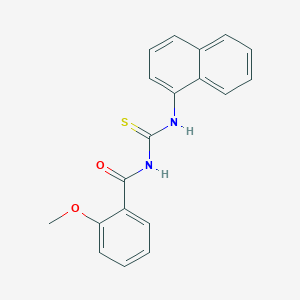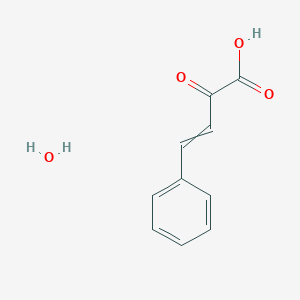
N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound. It belongs to the class of amides and contains aromatic rings, a nitro group, and a piperidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride or carboxylic acid with an amine.
Introduction of the nitro group: Nitration of an aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Incorporation of the piperidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the piperidine moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenating agents for electrophilic substitution or strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as a ligand for receptors or enzymes.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins, receptors, or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide may have unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C21H25N3O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(3-nitrophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H25N3O3/c1-15-8-6-9-16(2)19(15)22-21(25)20(23-12-4-3-5-13-23)17-10-7-11-18(14-17)24(26)27/h6-11,14,20H,3-5,12-13H2,1-2H3,(H,22,25) |
Clave InChI |
KQOQYXRJXSPTCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)


![2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B15148857.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)


![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)
